molecular formula C17H14Br2O2 B3244481 (R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 1621066-74-7

(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B3244481
CAS No.: 1621066-74-7
M. Wt: 410.1 g/mol
InChI Key: YTOISZRZBCJFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol ( 1286189-15-8) is a chiral organic compound with a molecular formula of C 17 H 14 Br 2 O 2 and a molecular weight of 410.10 . The compound is characterized by its spirobi[indene] core structure and is supplied with a high purity of 97% . As a single enantiomer (R-configuration), its chirality makes it a potential candidate for developing asymmetric catalysts and ligands for metal-complexes in synthetic chemistry. The presence of bromine substituents and phenolic hydroxyl groups defines its reactivity, offering handles for further functionalization. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Specific details regarding its applications, mechanism of action, and detailed safety data are not fully available in the current search results. Researchers are encouraged to consult specialized chemical literature for further information.

Properties

IUPAC Name

5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2O2/c18-11-3-1-9-5-7-17(13(9)15(11)20)8-6-10-2-4-12(19)16(21)14(10)17/h1-4,20-21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOISZRZBCJFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)Br)O)C4=C1C=CC(=C4O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including antiproliferative effects and mechanisms of action against various cancer cell lines.

Chemical Structure and Properties

The compound is a spirobiindene derivative characterized by two bromine atoms and a tetrahydro structure. Its molecular formula is C14H12Br2O2. The presence of bromine atoms may contribute to its biological activity by affecting the compound's reactivity and interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action Reference
SW480 (Colon)10Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)15Inhibition of angiogenesis and cell migration
PC3 (Prostate)12Cell cycle arrest at G2/M phase

Case Study: SW480 Cell Line

In a study focusing on the SW480 colon cancer cell line, this compound demonstrated significant growth inhibition at concentrations around 10 µM. The mechanism was primarily attributed to the activation of caspases leading to apoptosis. This finding suggests that the compound may serve as a potential therapeutic agent for colon cancer treatment.

The mechanisms underlying the biological activity of this compound involve:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in certain cancer cell lines.
  • Angiogenesis Inhibition : The compound inhibits angiogenesis by affecting endothelial cell proliferation and migration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Halogenated Derivatives
Compound Name Substituents Key Differences Applications References
(R)-6,6'-Dibromo-spirobiindene-diol 6,6'-Br, 7,7'-OH Electron-withdrawing Br enhances Lewis acidity; moderate steric bulk. Asymmetric catalysis, MOFs
(S)-6,6'-Diiodo-spirobiindene-diol 6,6'-I, 7,7'-OH Larger iodine atoms increase steric hindrance and polarizability. Radiolabeling, heavy-atom catalysis
(R)-3,3'-Dibromo-H8BINOL (L5) 3,3'-Br, octahydro Partially hydrogenated BINOL core with Br; higher steric congestion slows reactions. Friedel-Crafts catalysis
Alkyl/Aryl-Substituted Derivatives
Compound Name Substituents Key Differences Applications References
6,6'-Dibutyl-spirobiindene (2e) 6,6'-butyl Electron-donating alkyl groups increase hydrophobicity; high steric bulk. Hydrophobic material synthesis
(R)-6,6'-Bis(3,5-dimethylphenyl)-spirobiindene-diol 6,6'-aryl (3,5-dimethyl) Bulky aryl groups enhance π-π interactions; improves enantioselectivity. Chiral resolution, catalysis
(R)-6,6'-Bis(trifluoromethylphenyl)-spirobiindene-diol 6,6'-CF3 Strong electron-withdrawing CF3 groups increase acidity; used in fluorophilic MOFs. Fluorinated MOF synthesis

Structural and Electronic Effects

  • Steric Effects: The spirobiindene core imposes greater rigidity compared to BINOL derivatives, reducing conformational flexibility . Bulky substituents (e.g., 3,5-dimethylphenyl in ) create steric shields, enhancing enantioselectivity in asymmetric catalysis. Hydrogenated analogs (e.g., octahydro-BINOL in ) exhibit increased dihedral angles, slowing reaction kinetics .
  • Electronic Effects :

    • Bromine atoms withdraw electron density, increasing the acidity of the diol protons (pKa ~9–10), critical for metal coordination .
    • Trifluoromethyl groups (e.g., ) further lower pKa, enabling stronger Lewis acid-base interactions.

Catalytic Performance

Compound Name Reaction Tested Yield/ee (%) Key Advantage Reference
(R)-6,6'-Dibromo-spirobiindene-diol Hydrogen isotope exchange 67% yield Efficient deuterium incorporation via Rh catalysis.
(R)-3,3'-Dibromo-H8BINOL (L5) Friedel-Crafts alkylation 85% ee High enantioselectivity but slower kinetics.
(R)-6,6'-Bis(3,5-dimethylphenyl)-spirobiindene-diol Asymmetric aldol reaction 92% ee Enhanced selectivity via aryl π-stacking.

Q & A

Q. What are the optimal synthetic routes for (R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol?

Methodological Answer: Synthesis of this compound likely involves bromination of a preformed spirobiindene scaffold. A one-pot methodology, as demonstrated for structurally similar spiro derivatives (e.g., 80–96% yields via cyclocondensation reactions), could be adapted . Key steps include:

  • Precursor functionalization : Introduce bromine at the 6,6' positions via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids).
  • Chiral resolution : Use chiral auxiliaries or chromatography (e.g., reports ≥99% enantiomeric excess via chiral HPLC) to isolate the (R)-enantiomer .
  • Purification : Recrystallization or flash chromatography to achieve ≥98% purity.

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as in for dibromo-imidazopyridine derivatives) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT) to validate spiro center geometry.
  • Optical rotation : Measure specific rotation and compare with literature values for (R)-configured spirobiindenes (e.g., uses polarimetry for enantiopurity validation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identify O-H stretches (3200–3500 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) .
  • NMR spectroscopy :
    • 1H^1H-NMR: Aromatic protons near δ 6.5–7.5 ppm; spirocyclic CH2_2 groups at δ 2.5–3.5 ppm.
    • 13C^{13}C-NMR: Quaternary carbons at δ 120–140 ppm (aromatic Br-substituted carbons) .
  • Mass spectrometry (MS) : Confirm molecular ion peak (M+^+) at m/z 410.10 (C17_{17}H14_{14}Br2_2O2_2) and fragmentation patterns .

Advanced Research Questions

Q. How do bromine substituents at the 6,6' positions influence electronic properties and reactivity?

Methodological Answer:

  • Electronic effects :
    • Bromine’s electron-withdrawing nature reduces electron density in the aromatic ring, altering redox potentials (study via cyclic voltammetry).
    • Compare UV-Vis spectra with non-brominated analogs (e.g., ’s tetramethyl derivatives) to assess conjugation changes .
  • Computational modeling : Use density functional theory (DFT) to map HOMO/LUMO distributions and predict regioselectivity in further reactions.

Q. What strategies resolve contradictions in catalytic activity data for this compound?

Methodological Answer:

  • Controlled replication : Reproduce catalytic trials under standardized conditions (solvent, temperature, catalyst loading).
  • Purity validation : Ensure ≥98% chemical and 99% enantiomeric purity (via HPLC, as in ) to exclude impurities as confounding factors .
  • Kinetic studies : Monitor reaction progress (e.g., via in situ IR or NMR) to identify rate-limiting steps and intermediates.

Q. What role does the spirobiindene scaffold play in stabilizing transition states during catalysis?

Methodological Answer:

  • Structural analysis : Use X-ray crystallography (e.g., ’s methods) to compare bond angles and torsional strain in the spiro center with catalytic intermediates .
  • Mechanistic probes : Introduce steric or electronic perturbations (e.g., methyl or nitro groups) and measure catalytic efficiency (e.g., enantioselectivity in asymmetric reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 2
(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.